Methyl 7-hydroxyquinoline-6-carboxylate
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Overview
Description
Methyl 7-hydroxyquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-hydroxyquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different quinoline derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Scientific Research Applications
Methyl 7-hydroxyquinoline-6-carboxylate has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-hydroxyquinoline-6-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of applications in medicinal chemistry.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics and disinfectants.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: Methyl 7-hydroxyquinoline-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 7-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-12-9(7)6-10(8)13/h2-6,13H,1H3 |
InChI Key |
NZWDDRDEQDVGHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC=N2)O |
Origin of Product |
United States |
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